4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Its structure includes a (Z)-configured 5-((E)-3-(2-nitrophenyl)allylidene) substituent and a butanoic acid chain at the 3-position. The butanoic acid moiety may improve solubility and pharmacokinetic properties compared to shorter-chain analogs .

Propriétés

IUPAC Name |

4-[(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S2/c19-14(20)9-4-10-17-15(21)13(25-16(17)24)8-3-6-11-5-1-2-7-12(11)18(22)23/h1-3,5-8H,4,9-10H2,(H,19,20)/b6-3+,13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXGNLIZOPKOAN-HUHFURAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, often referred to as Les-3331, is a derivative of thiazolidinone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure features a thiazolidinone core with various substituents that enhance its biological efficacy.

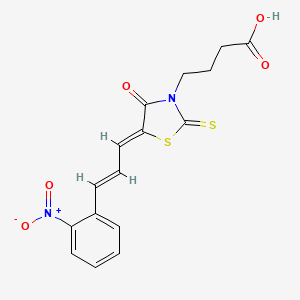

Chemical Structure

The compound can be represented as follows:

This structure includes a thiazolidinone ring, a nitrophenyl group, and a butanoic acid moiety, which contribute to its diverse biological properties.

Biological Activity Overview

Recent studies have demonstrated that Les-3331 exhibits significant antimicrobial and anticancer activities. The following sections detail these findings.

Antimicrobial Activity

Les-3331 has been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria. The results indicate that it possesses potent antibacterial activity, surpassing traditional antibiotics such as ampicillin and streptomycin.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

The most sensitive strain was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance to the compound .

Antifungal Activity

Les-3331 also demonstrated antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The compound showed excellent activity against T. viride, indicating its potential as an antifungal agent .

Anticancer Activity

In vitro studies on breast cancer cell lines MCF-7 and MDA-MB-231 revealed that Les-3331 possesses significant cytotoxic and antiproliferative effects. The mechanism of action appears to involve apoptosis induction and modulation of mitochondrial membrane potential.

Mechanistic Studies

Flow cytometry analyses indicated that Les-3331 increases the concentrations of caspases (caspase-8 and caspase-9), which are crucial for apoptosis pathways. Additionally, the compound decreased levels of autophagy markers such as LC3A and Beclin-1, suggesting it may inhibit autophagic processes in cancer cells .

Case Studies

A specific case study investigated the effects of Les-3331 on MCF-7 cells:

- Cell Viability Assay : Treatment with Les-3331 resulted in a dose-dependent decrease in cell viability.

- Apoptotic Induction : Increased annexin V staining confirmed enhanced apoptosis.

- Caspase Activation : Significant elevation in caspase activity was observed post-treatment.

These findings support the hypothesis that Les-3331 could serve as a promising candidate for breast cancer therapy .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a carbonyl group. The presence of a nitrophenyl moiety enhances its biological activity. Synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing condensation reactions between thiazolidinones and aldehydes or ketones to form the desired structure .

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinones, including 4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Structure-activity relationship (SAR) studies suggest that modifications on the thiazolidine ring can enhance antibacterial efficacy .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid | E. coli, S. aureus | 10 µg/mL |

| Other Thiazolidinone Derivatives | Various | Ranges from 5 to 20 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Studies indicate that it induces apoptosis through mitochondrial pathways and affects key apoptotic markers such as caspases and Beclin proteins. The compound's mechanism of action involves disrupting mitochondrial membrane potential, leading to cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction via mitochondrial pathway |

| MDA-MB-231 | 12 | Caspase activation and autophagy modulation |

Case Studies

- In Vivo Studies on Anticancer Efficacy :

- Pharmacokinetic Studies :

Comparaison Avec Des Composés Similaires

Structural Features

Core Modifications

- Thiazolidinone backbone: All analogs share the 4-oxo-2-thioxothiazolidin-3-yl core. Variations arise in the substituents at the 3- and 5-positions.

- 5-Arylidene substituents: Target compound: (E)-3-(2-nitrophenyl)allylidene group. Analog in : 2-Methoxybenzylidene. The methoxy group is electron-donating, which may reduce reactivity compared to nitro . Analog in : Pyrazole-based substituent (3-fluoro-4-propoxyphenyl). This introduces a heterocyclic moiety, altering steric and electronic profiles .

3-Position Chains

- Butanoic acid (target): Longer chain length may enhance solubility and membrane permeability.

- Acetic acid () : Shorter chain derivatives, e.g., {5-[(4-benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid, show reduced solubility but higher crystallinity (mp 277–280°C) .

- Propanoic acid (): Intermediate chain length, as in 3-[(5Z)-4-oxo-2-thioxothiazolidin-3-yl]propanoic acid derivatives, balances solubility and steric effects .

Physical and Chemical Properties

Q & A

Basic: What synthetic strategies are recommended for preparing 4-((Z)-5-((E)-3-(2-nitrophenyl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid with high purity?

Methodological Answer:

The synthesis typically involves a multi-step route:

- Step 1: Condensation of 2-nitrobenzaldehyde derivatives with thiosemicarbazide to form thiosemicarbazone intermediates.

- Step 2: Cyclization with chloroacetic acid or derivatives under reflux in acetic acid/DMF to construct the thiazolidinone core .

- Step 3: Introduction of the allylidene moiety via Knoevenagel condensation under basic conditions (e.g., piperidine in ethanol) .

- Optimization Tips:

- Use anhydrous sodium acetate as a catalyst to enhance reaction efficiency .

- Purify intermediates via recrystallization (ethanol or DMF-acetic acid mixtures) to remove unreacted reagents .

Basic: Which analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- FT-IR: Identify key functional groups (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹, and NO₂ stretching at ~1520 cm⁻¹) .

- NMR (¹H/¹³C): Confirm stereochemistry (Z/E configurations) via coupling constants and NOE experiments. The thioxothiazolidinone ring protons resonate at δ 3.5–4.5 ppm, while allylidene protons appear as doublets in δ 6.5–7.5 ppm .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

- HPLC: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Variable Substituents: Modify the 2-nitrophenyl group (e.g., replace with 4-methoxy or halogenated aryl) to alter electron density and steric effects. Adjust the butanoic acid chain length to influence solubility .

- Biological Assays: Test analogs against targets like α-glucosidase (for antidiabetic activity) or microbial strains (for antimicrobial potency). Use dose-response curves (IC₅₀/EC₅₀) to quantify efficacy .

- Computational Modeling: Perform molecular docking to predict binding affinities with enzymes (e.g., PPAR-γ for antidiabetic activity) and validate with MD simulations .

Advanced: How should researchers address contradictions in reported biological activities of thioxothiazolidinone derivatives?

Methodological Answer:

Discrepancies often arise from:

- Assay Variability: Standardize protocols (e.g., fixed incubation times, consistent cell lines) to minimize experimental noise. For example, antimicrobial activity may vary due to differences in bacterial strain susceptibility .

- Structural Nuances: Compare substituent effects. A 2-nitrophenyl group may enhance antioxidant activity but reduce solubility, skewing results in cell-based assays .

- Data Normalization: Use internal controls (e.g., ascorbic acid for antioxidant assays) and report activities as % inhibition relative to baseline .

Basic: What are common synthetic intermediates, and how are reaction conditions optimized?

Methodological Answer:

Key intermediates include:

- Thiosemicarbazones: Synthesized from 2-nitrobenzaldehyde and thiosemicarbazide in ethanol under reflux .

- Thiazolidinone Core: Formed via cyclization with chloroacetic acid at 80–90°C. Use excess sodium acetate to drive the reaction to completion .

- Purification: Recrystallize intermediates from ethanol or DMF-acetic acid mixtures to achieve >90% purity .

Advanced: What computational tools are effective for predicting target interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like COX-2 or EGFR. Focus on hydrogen bonding with the thioxothiazolidinone core and hydrophobic interactions with the nitrophenyl group .

- QSAR Models: Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioactivity .

- MD Simulations (GROMACS): Simulate ligand-receptor complexes for 50–100 ns to assess stability and binding free energies (MM-PBSA) .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the nitro group with CF₃ or CN to reduce metabolic oxidation while retaining electron-withdrawing effects .

- Prodrug Strategy: Esterify the butanoic acid moiety (e.g., ethyl ester) to enhance permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- Cytochrome P450 Screening: Use liver microsome assays to identify metabolic hotspots and guide structural modifications .

Basic: What purification techniques are most effective post-synthesis?

Methodological Answer:

- Recrystallization: Use ethanol or ethanol-water mixtures for polar intermediates. For the final compound, DMF-acetic acid (1:1) yields high-purity crystals .

- Column Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for non-polar analogs. Monitor fractions via TLC (Rf = 0.3–0.5) .

- Washing Steps: Remove unreacted aldehydes with cold water post-precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.